An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
CAS Number: 1777895-41-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. While detailed literature on this specific compound is not abundant, this document, grounded in established chemical principles and data from analogous structures, offers a Senior Application Scientist's perspective on its synthesis, physicochemical properties, and prospective applications. By dissecting the reactivity of its constituent moieties—the brominated fluorophenyl group and the diethoxyethoxy side chain—we can extrapolate its utility as a building block in the construction of complex molecular architectures. This guide aims to be a foundational resource for researchers looking to leverage the unique structural attributes of this compound in their synthetic endeavors.
Introduction: A Molecule of Latent Potential
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound whose structure suggests a number of strategic applications in synthetic chemistry. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery and materials science. The fluorine atom can influence the electronic properties of the ring and may impart desirable pharmacokinetic or material characteristics. The diethoxyethoxy side chain, an acetal, can serve as a protected aldehyde or a hydrophilic modifier. The strategic placement of these functional groups makes this molecule a promising, albeit underexplored, intermediate for the synthesis of novel compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1777895-41-6 | BLDpharm[1] |
| Molecular Formula | C₁₂H₁₆BrFO₃ | BLDpharm[1] |
| Molecular Weight | 307.16 g/mol | BLDpharm[1] |
| Appearance | (Predicted) Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | (Predicted) > 200 °C at 760 mmHg | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |
Proposed Synthesis Methodology
The proposed two-step synthesis is outlined below:
Step 1: Deprotonation of 4-Bromo-2-fluorophenol
The synthesis would commence with the deprotonation of commercially available 4-bromo-2-fluorophenol using a suitable base to form the corresponding phenoxide. 4-Bromo-2-fluorophenol is a known versatile chemical intermediate.[2][3] The choice of base is critical to ensure efficient deprotonation without promoting side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and to minimize potential side reactions, especially on a larger scale.[4]
Step 2: Nucleophilic Substitution with Bromoacetaldehyde diethyl acetal
The in-situ generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde diethyl acetal. This reagent is a key intermediate in the synthesis of various pharmaceuticals.[1][5][6] This Sₙ2 reaction results in the formation of the desired ether linkage and the final product, 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.
Experimental Protocol: A Self-Validating System
The following detailed protocol is a proposed, robust method for the synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.
Materials:
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4-Bromo-2-fluorophenol (1.0 eq)
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Bromoacetaldehyde diethyl acetal (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Equipment:
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Round-bottom flask equipped with a magnetic stirrer and reflux condenser
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the phenol is completely dissolved.
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Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.
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Alkylation: To the stirring suspension, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.
Potential Applications in Drug Discovery and Materials Science
The true value of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene lies in its potential as a versatile building block for more complex molecules.
Pharmaceutical Intermediate
The brominated phenyl ring is a key feature, enabling its use in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of both bromine and fluorine atoms in such intermediates is highly desirable in drug design.[7]
Caption: Potential synthetic applications of the target molecule.
Materials Science
In materials science, fluorinated and brominated aromatic compounds are precursors to a wide range of functional materials, including polymers and organic electronics. The diethoxyethoxy side chain could be hydrolyzed to reveal an aldehyde, which can then be used in condensation reactions to form larger polymeric structures.
Reactivity and Chemical Logic
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The Aryl Bromide: The bromine atom is the primary site for transformations such as cross-coupling reactions and lithiation. Its reactivity allows for the introduction of a wide variety of substituents at the 4-position of the benzene ring.
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The Diethoxyethoxy Acetal: This group is generally stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This latent aldehyde functionality provides a two-step approach to further derivatization.
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The Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions, although the ring is already highly substituted.
Conclusion
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, while not extensively documented, represents a molecule of significant synthetic potential. Based on fundamental principles of organic chemistry, a reliable synthetic route via Williamson ether synthesis is proposed. Its structural features, particularly the reactive aryl bromide and the protected aldehyde functionality, make it a valuable intermediate for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to begin exploring the utility of this promising compound in their synthetic campaigns.
References
- Google Patents. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Patsnap. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal. Retrieved January 27, 2026, from [Link]
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Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved January 27, 2026, from [Link]
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The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
